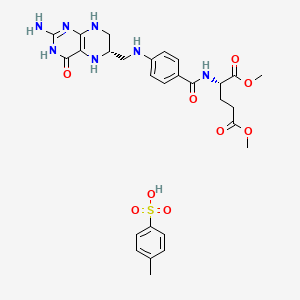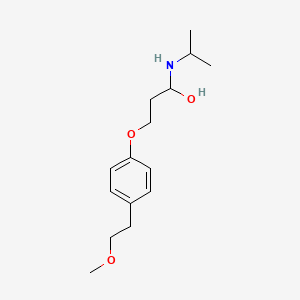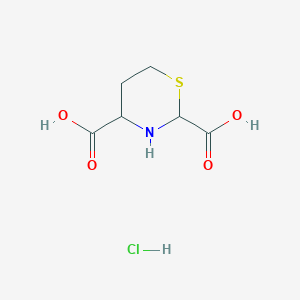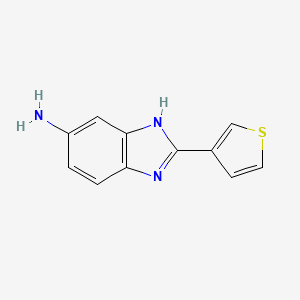![molecular formula C20H34N4O7S3 B13854205 N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is a biotin derivative used primarily in proteomics research. This compound is known for its ability to provide high specificity binding sites for avidin or streptavidin, making it useful for reversible biotinylation of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like DMSO and methanol, and the process is carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The compound is typically stored at -20°C to preserve its integrity .
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is widely used in scientific research, particularly in:
Proteomics: For reversible biotinylation of proteins, aiding in protein purification and identification.
Biology: Used in cell labeling and tracking studies due to its high affinity for avidin and streptavidin.
Industry: Utilized in the development of biosensors and other analytical tools .
Mecanismo De Acción
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding facilitates the reversible biotinylation of proteins, allowing for their purification and subsequent analysis. The methanethiosulfonate group can undergo substitution reactions, enabling the attachment of various functional groups to the biotinylated proteins .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG derivatives: These compounds also provide high specificity binding sites for avidin or streptavidin but differ in their linker chemistry.
Biotinylated antibodies: Used for similar applications but are more specific to antibody-based assays.
Biotinylated peptides: Similar in function but used primarily in peptide-based studies .
Uniqueness
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is unique due to its methanethiosulfonate group, which allows for versatile chemical modifications. This makes it particularly useful in applications requiring reversible biotinylation and subsequent functionalization .
Propiedades
Fórmula molecular |
C20H34N4O7S3 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H34N4O7S3/c1-34(30,31)33-12-14(19(27)28)22-17(26)9-3-2-6-10-21-16(25)8-5-4-7-15-18-13(11-32-15)23-20(29)24-18/h13-15,18H,2-12H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t13-,14?,15-,18-/m0/s1 |
Clave InChI |
XPBDVBAHCRNQPR-XGVZATPDSA-N |
SMILES isomérico |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
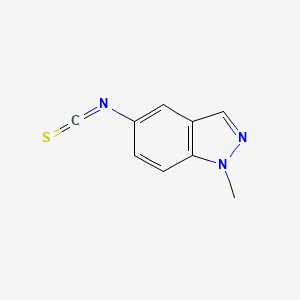
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
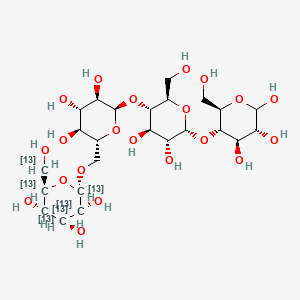
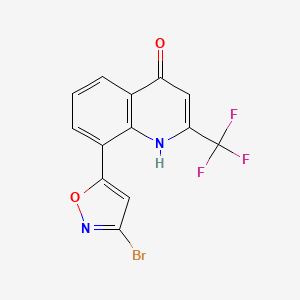
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
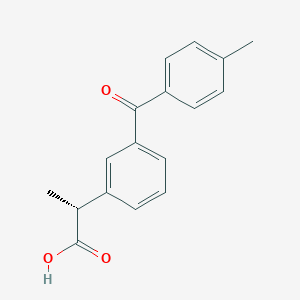
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
